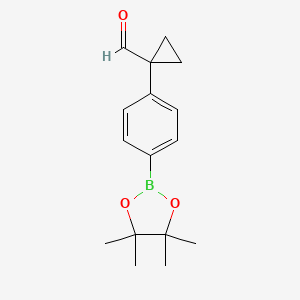
(R)-1-Methoxymethyl-propylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxymethyl-propylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is a white solid that is often used in various chemical and industrial applications. The compound is known for its unique structure, which includes a methoxymethyl group attached to a propylamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-methoxymethyl-propylamine hydrochloride typically involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel . The reaction conditions include:
Temperature: Typically around 30°C
Pressure: Hydrogen pressure of 10 Kgf/cm²
Catalyst: 0.1-20 parts by weight relative to 100 parts by weight of methoxy acetone
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions
1-methoxymethyl-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
1-methoxymethyl-propylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methoxymethyl-propylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, affecting enzyme activity and metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methoxybutan-2-amine hydrochloride
- 1-(methoxymethyl)propylamine
Comparison
Compared to similar compounds, 1-methoxymethyl-propylamine hydrochloride is unique due to its specific structure and reactivity. It offers distinct advantages in terms of stability and versatility in chemical reactions, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H14ClNO |
|---|---|
Poids moléculaire |
139.62 g/mol |
Nom IUPAC |
1-methoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(6)4-7-2;/h5H,3-4,6H2,1-2H3;1H |
Clé InChI |
VUBZWLXCCORIPY-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8527780.png)





![(R)-2-[3-(2-aminopropyl)-1H-indol-7-yloxy]-N,N-diethyl-acetamide](/img/structure/B8527817.png)





![[(3,5-Dimethylphenyl)thio]acetic acid](/img/structure/B8527870.png)

